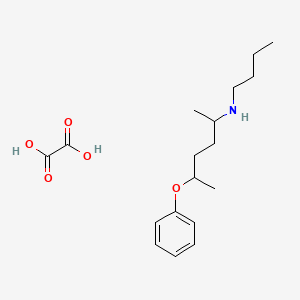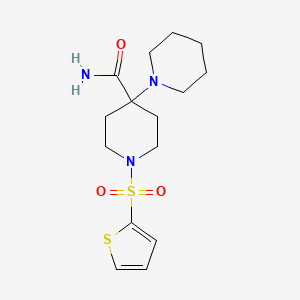
N-butyl-5-phenoxy-2-hexanamine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-5-phenoxy-2-hexanamine oxalate, also known as DMHA, is a synthetic compound that has gained popularity in the scientific research community due to its potential applications in various fields. DMHA belongs to the class of aliphatic amines and has a chemical structure similar to that of DMAA (1,3-dimethylamylamine).
Mécanisme D'action
The exact mechanism of action of N-butyl-5-phenoxy-2-hexanamine oxalate is not fully understood, but it is believed to work by increasing the levels of certain neurotransmitters in the brain, such as dopamine and norepinephrine. These neurotransmitters are responsible for regulating mood, attention, and energy levels. By increasing their levels, N-butyl-5-phenoxy-2-hexanamine oxalate may enhance cognitive performance and physical endurance.
Biochemical and Physiological Effects
N-butyl-5-phenoxy-2-hexanamine oxalate has been shown to have several biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. These effects are similar to those of other stimulants, such as caffeine and ephedrine. N-butyl-5-phenoxy-2-hexanamine oxalate has also been shown to increase the release of glucose and fatty acids from adipose tissue, which may contribute to its weight loss effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-butyl-5-phenoxy-2-hexanamine oxalate has several advantages for lab experiments, including its low cost and easy availability. However, it also has some limitations, such as its potential for toxicity and the lack of standardized dosing protocols. Researchers must take these factors into account when designing experiments involving N-butyl-5-phenoxy-2-hexanamine oxalate.
Orientations Futures
There are several potential future directions for research involving N-butyl-5-phenoxy-2-hexanamine oxalate. One area of interest is its potential as a treatment for cognitive disorders such as Alzheimer's disease. Another area of interest is its potential as a weight loss treatment. Additionally, more research is needed to fully understand the mechanism of action of N-butyl-5-phenoxy-2-hexanamine oxalate and its potential for toxicity.
Méthodes De Synthèse
N-butyl-5-phenoxy-2-hexanamine oxalate can be synthesized using a few different methods, one of which involves the reaction of 2-hexanone with hydroxylamine to form 2-hexanone oxime. The oxime is then reduced with sodium borohydride to form 2-hexylamine. The final step involves the reaction of 2-hexylamine with phenoxyacetyl chloride to form N-butyl-5-phenoxy-2-hexanamine oxalate.
Applications De Recherche Scientifique
N-butyl-5-phenoxy-2-hexanamine oxalate has been studied for its potential applications in various fields, including sports performance, cognitive enhancement, and weight loss. In sports performance, N-butyl-5-phenoxy-2-hexanamine oxalate has been shown to increase energy, focus, and endurance, making it a popular ingredient in pre-workout supplements. In cognitive enhancement, N-butyl-5-phenoxy-2-hexanamine oxalate has been shown to improve memory and attention, making it a potential treatment for cognitive disorders such as Alzheimer's disease. In weight loss, N-butyl-5-phenoxy-2-hexanamine oxalate has been shown to increase metabolism and thermogenesis, making it a potential treatment for obesity.
Propriétés
IUPAC Name |
N-butyl-5-phenoxyhexan-2-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO.C2H2O4/c1-4-5-13-17-14(2)11-12-15(3)18-16-9-7-6-8-10-16;3-1(4)2(5)6/h6-10,14-15,17H,4-5,11-13H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVKOAWNAOWBDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(C)CCC(C)OC1=CC=CC=C1.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-5-phenoxyhexan-2-amine;oxalic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4988144.png)
![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-2-(4-ethyl-1-piperazinyl)acetamide](/img/structure/B4988145.png)
![2-[2-(4-{3-[(4-chlorobenzyl)oxy]-2-hydroxypropyl}-1-piperazinyl)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B4988154.png)
![1-({[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-methylpiperidine](/img/structure/B4988156.png)
![N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4988163.png)



![3-[3-(diethylamino)propyl]-5-methyl-2-(2-nitrophenyl)-1,3-thiazolidin-4-one hydrochloride](/img/structure/B4988181.png)
![6-(3-chlorophenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4988197.png)

![3-butoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4988233.png)
![N-{[5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-furamide](/img/structure/B4988241.png)
![4-butyl-6-chloro-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B4988243.png)